4-Butoxy-2,6-dimethyl-phenylamine
Description
4-Butoxy-2,6-dimethyl-phenylamine is an aromatic amine derivative characterized by a phenyl ring substituted with a butoxy group at the para position and two methyl groups at the ortho positions. This compound is structurally related to other alkoxy- and alkyl-substituted anilines, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-butoxy-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-6-14-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
KIHUWAOTZVYMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Butoxy-2,6-dimethyl-phenylamine with analogous compounds based on substituent effects, physicochemical properties, and reported applications.
Substituent Effects and Reactivity
- (S)-4-(2-Methyl-butoxy)-phenylamine : This compound, referenced in the Catalog of Rare Chemicals (2017), shares the para-alkoxy substitution pattern but differs in the branching of the alkoxy group (2-methyl-butoxy vs. linear butoxy) and lacks the ortho-dimethyl groups. The steric hindrance introduced by the 2,6-dimethyl groups in this compound likely reduces its nucleophilicity compared to (S)-4-(2-methyl-butoxy)-phenylamine, which may influence its reactivity in coupling or alkylation reactions .
- 2,6-Dimethylaniline : A simpler analog lacking the para-butoxy group. The absence of the electron-donating alkoxy substituent in 2,6-dimethylaniline results in a less electron-rich aromatic ring, which impacts its behavior in electrophilic substitution reactions.
Physicochemical Properties
| Property | This compound | (S)-4-(2-Methyl-butoxy)-phenylamine | 2,6-Dimethylaniline |
|---|---|---|---|
| Solubility | Likely low in water (hydrophobic) | Moderate in polar aprotic solvents | Low in water |
| Boiling Point | Estimated >250°C (high MW) | ~220–240°C (reported analogs) | 214°C (literature) |
| Electron Density | High (due to alkoxy + methyl) | Moderate (alkoxy only) | Low (methyl only) |
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